5-(t-Butyl)-6h-1,3,4-triadiazine hydrochloride
Overview
Description
5-(t-Butyl)-6h-1,3,4-triadiazine hydrochloride is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(t-Butyl)-6h-1,3,4-triadiazine hydrochloride typically involves the condensation of a suitable hydrazine derivative with a carbonyl compound. This reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions . The reaction can be monitored using spectroscopic methods to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as mechanosynthesis or solid-state melt reactions. These methods offer advantages in terms of reaction efficiency and product yield .
Chemical Reactions Analysis
Types of Reactions
5-(t-Butyl)-6h-1,3,4-triadiazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives .
Scientific Research Applications
5-(t-Butyl)-6h-1,3,4-triadiazine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(t-Butyl)-6h-1,3,4-triadiazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, it may interact with cellular components such as DNA, RNA, and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A simple hydrazine derivative with similar chemical properties.
Phenylhydrazine: Another hydrazine derivative used in the synthesis of indoles and other compounds.
Hydralazine: A hydrazine derivative used as an antihypertensive agent.
Uniqueness
5-(t-Butyl)-6h-1,3,4-triadiazine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-(5-tert-butyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S.ClH/c1-7(2,3)5-4-12-6(9-8)11-10-5;/h4,8H2,1-3H3,(H,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIOIHSHIITDPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=NN)SC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN/C(=N\N)/SC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669958 | |
Record name | 5-tert-Butyl-2-hydrazinyl-6H-1,3,4-thiadiazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137786-05-1 | |
Record name | 6H-1,3,4-Thiadiazine, 5-(1,1-dimethylethyl)-2-hydrazinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137786-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-tert-Butyl-2-hydrazinyl-6H-1,3,4-thiadiazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6H-1,3,4-Thiadiazine, 5-(1,1-dimethylethyl)-2-hydrazinyl-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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